molecular formula C14H16BrN3S B6420235 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-21-2

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6420235
CAS No.: 1325305-21-2
M. Wt: 338.27 g/mol
InChI Key: KIQVZNNTGNQCPX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a brominated spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decene core with a thione group at position 2 and a methyl substituent at position 8. The 4-bromophenyl moiety at position 3 introduces significant steric and electronic effects due to bromine’s high molecular weight (79.9 g/mol) and polarizability. The spirocyclic architecture confers structural rigidity, which may enhance binding specificity in biological or catalytic applications.

The molecular formula of the compound is inferred as C₁₄H₁₆BrN₃S, with an approximate molecular weight of 338.3 g/mol (calculated by substituting chlorine with bromine in its chloro analog, C₁₄H₁₆ClN₃S, which has a molecular weight of 293.813 g/mol ).

Properties

IUPAC Name

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVZNNTGNQCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. The reaction conditions often involve the use of catalysts such as TiO2 nanoparticles to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromophenyl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be contextualized by comparing it with halogenated and alkyl-substituted analogs. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name 3-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Identifiers
3-(4-Bromophenyl)-8-methyl-... (Target) 4-Bromophenyl Methyl C₁₄H₁₆BrN₃S ~338.3 N/A (derivatives in )
3-(4-Chlorophenyl)-8-methyl-... 4-Chlorophenyl Methyl C₁₄H₁₆ClN₃S 293.813 ChemSpider ID 34967864
3-(4-Fluorophenyl)-8-methyl-... 4-Fluorophenyl Methyl C₁₄H₁₆FN₃S ~277.3 Discontinued
3-Phenyl-8-methyl-... Phenyl Methyl C₁₄H₁₇N₃S 259.38 CAS 892299-50-2
3-(4-Chlorophenyl)-8-isopropyl-... 4-Chlorophenyl Isopropyl C₁₆H₂₀ClN₃S ~321.5 N/A

Key Findings:

Halogen Effects: The bromophenyl substituent increases molecular weight by ~44.5 g/mol compared to the chlorophenyl analog, enhancing lipophilicity and polarizability. This could improve membrane permeability in drug design but may reduce aqueous solubility . Its discontinuation suggests synthetic or stability challenges .

Alkyl Substitution at Position 8 :

  • Replacing the methyl group with isopropyl (C₁₆H₂₀ClN₃S) increases steric bulk, which might hinder molecular packing or receptor binding. However, it could also enhance metabolic stability by shielding reactive sites .

Thione Group and Spirocyclic Core: All analogs retain the thione group and spirocyclic backbone, critical for conformational rigidity and intermolecular interactions.

Biological Activity

The compound 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a member of the spirocyclic class of compounds, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrN3SC_{15}H_{16}BrN_3S, with a molecular weight of approximately 364.27 g/mol. The structure includes a spirocyclic core which contributes to its biological activity by potentially enhancing binding affinity to various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC15H16BrN3SC_{15}H_{16}BrN_3S
Molecular Weight364.27 g/mol
Spirocyclic StructureYes
Functional GroupsThione, Bromophenyl

Preliminary studies indicate that this compound may interact with several molecular targets such as enzymes and receptors involved in various biological pathways. The unique spirocyclic structure allows it to modulate biological functions effectively, although specific mechanisms are still under investigation.

Potential Biological Activities

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Initial research suggests potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various spirocyclic compounds, including derivatives of triazaspiro structures. Results indicated that certain modifications significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human breast cancer cell lines. The compound's mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory potential of similar triazaspiro compounds revealed their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route can be optimized to enhance yield and purity.

Synthetic Route Overview

  • Formation of the Spirocyclic Core : Initial cyclization reactions form the spiro structure.
  • Bromination : Introduction of the bromophenyl group through electrophilic substitution.
  • Thione Formation : Conversion of intermediate compounds into thiones via thioketone synthesis methods.

Table of Synthetic Steps

StepReaction TypeKey Reagents
1CyclizationAmine precursors
2Electrophilic SubstitutionBromobenzene
3Thioketone SynthesisThiourea or related thiols

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